Soterenol

説明

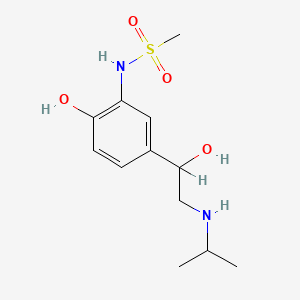

Structure

3D Structure

特性

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNQOGXBRYCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14816-67-2 (mono-hydrochloride) |

Source

|

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864426 |

Source

|

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13642-52-9 |

Source

|

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Soterenol's Interaction with Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a beta-2 adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the mechanism of action of Soterenol at the beta-2 adrenergic receptor (β2AR). It details the signaling pathways initiated upon agonist binding, summarizes available quantitative data on its binding affinity, and presents established experimental protocols for assessing receptor interaction and functional response. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of adrenergic signaling and the development of novel therapeutics targeting the β2AR.

Introduction to Beta-2 Adrenergic Receptor Signaling

The beta-2 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, primarily expressed in the smooth muscle cells of the airways, as well as in other tissues.[1] Activation of the β2AR by an agonist, such as Soterenol, initiates a cascade of intracellular events, leading to a physiological response, most notably smooth muscle relaxation.

The canonical signaling pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction triggers the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs), causing its dissociation from the beta-gamma (Gβγ) dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

Soterenol's Mechanism of Action

Soterenol acts as a partial agonist at the beta-2 adrenergic receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like isoproterenol.

Receptor Binding

Studies have shown that Soterenol, like other beta-adrenergic agonists, induces a high-affinity state of the receptor, which is crucial for the activation of adenylyl cyclase. In competitive binding assays using [3H]dihydroalprenolol on human neutrophil membranes, Soterenol demonstrated a two-state binding model with distinct dissociation constants for the high-affinity (KH) and low-affinity (KL) states of the receptor. The ratio of these constants (KL/KH) is correlated with the drug's intrinsic activity.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (High Affinity State; KH) | Data not explicitly provided for β2AR | Human Neutrophil Membranes | |

| Dissociation Constant (Low Affinity State; KL) | Data not explicitly provided for β2AR | Human Neutrophil Membranes | |

| ED50 (Reduction in Pulmonary Resistance) | > Isoprenaline | Anesthetized Cat | [2] |

| ED50 (Decrease in Soleus Muscle Contractility) | > Isoprenaline | Anesthetized Cat | [2] |

| ED50 (Increase in Heart Rate) | > Isoprenaline | Anesthetized Cat | [2] |

Signaling Pathway and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a beta-2 adrenergic receptor agonist.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound like Soterenol to the beta-2 adrenergic receptor.

Experimental Workflow: cAMP Accumulation Assay

This workflow details the general procedure for a cAMP accumulation assay to measure the functional response to a beta-2 adrenergic receptor agonist.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Soterenol for the beta-2 adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor.

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol.

-

Unlabeled Soterenol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2AR in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-specific ligand like propranolol (for non-specific binding).

-

50 µL of a fixed, subsaturating concentration of the radioligand.

-

50 µL of varying concentrations of unlabeled Soterenol (typically in a logarithmic dilution series).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the Soterenol concentration.

-

Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value of Soterenol.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of Soterenol in stimulating cAMP production.

Materials:

-

A cell line expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).

-

Cell culture medium.

-

Soterenol.

-

A full agonist (e.g., isoproterenol) as a positive control.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of Soterenol (typically in a logarithmic dilution series) to the wells. Include wells with vehicle control (basal), and a saturating concentration of a full agonist (for maximal stimulation).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in each well using the detection kit and a plate reader.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the Soterenol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Determine the EC50 value (the concentration of Soterenol that produces 50% of its maximal effect).

-

Determine the Emax value (the maximal response produced by Soterenol). The intrinsic activity can be calculated by expressing the Emax of Soterenol as a percentage of the Emax of a full agonist.

-

Conclusion

Soterenol functions as a partial agonist at the beta-2 adrenergic receptor, initiating the canonical Gs-adenylyl cyclase-cAMP signaling cascade. While quantitative data on its in vitro potency and efficacy remain to be fully elucidated in publicly available literature, its binding characteristics highlight a two-state receptor interaction model typical of agonists. The experimental protocols detailed in this guide provide a robust framework for further investigation into the pharmacological properties of Soterenol and other beta-2 adrenergic receptor modulators. A comprehensive understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the beta-2 adrenergic receptor for various respiratory and other disorders.

References

An In-depth Technical Guide on the Physicochemical Properties of Soterenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of soterenol hydrochloride. The information herein is intended to support research, development, and formulation activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key characterization methods are described. Furthermore, visualizations for relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding.

Physicochemical Properties of Soterenol Hydrochloride

Soterenol is a beta-2 adrenergic agonist that has been studied for its potential as a bronchodilator.[1][2][3][4] Its hydrochloride salt form is often used in pharmaceutical research. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride | [2][5] |

| Molecular Formula | C₁₂H₂₀N₂O₄S·HCl | [1] |

| Molecular Weight | 324.82 g/mol | [1][6] |

| Melting Point | 195.5-196.5 °C (with decomposition) | [1][7] |

| Appearance | Crystals | [1] |

| CAS Number | 14816-67-2 | [1][5] |

| Predicted pKa (Strongest Acidic) | 7.86 | [8] |

| Predicted pKa (Strongest Basic) | 9.67 | [8] |

| Predicted logP | 0.17 | [8] |

| Predicted logS | -2.3 | [8] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. The following sections detail the methodologies for key experimental procedures.

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. A general protocol for determining the solubility of a hydrochloride salt is as follows:

-

Preparation of Solvent Systems: Prepare a range of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, DMSO).[9]

-

Sample Preparation: Accurately weigh an excess amount of soterenol hydrochloride and add it to a known volume of each solvent system in separate vials.[10]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant.

-

Analysis: Determine the concentration of the dissolved soterenol hydrochloride in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[12][13]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.[13]

-

Sample Preparation: Dissolve a precisely weighed amount of soterenol hydrochloride in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.[12][13] The solution should have a constant ionic strength, typically maintained with a salt like KCl.[13]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[13] Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.[12] This can be determined from the first or second derivative of the curve.

For compounds with poor water solubility, alternative methods such as UV-Vis spectroscopy or reverse-phase HPLC can be employed, where the pKa is determined by observing changes in absorbance or retention time as a function of pH.[11][14][15]

Spectroscopic techniques are essential for confirming the structure and identity of a pharmaceutical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[16][17]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation and impurity identification.[18][19] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

UV-Visible Spectroscopy: This technique is used to measure the absorbance of light by the compound as a function of wavelength. The resulting spectrum is characteristic of the chromophores present in the molecule and is often used for quantitative analysis.

A general workflow for the physicochemical characterization of a compound like soterenol hydrochloride is depicted below.

References

- 1. Soterenol [drugfuture.com]

- 2. Soterenol - Wikipedia [en.wikipedia.org]

- 3. Soterenol and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Soterenol | C12H20N2O4S | CID 26162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Soterenol hydrochloride|lookchem [lookchem.com]

- 8. Human Metabolome Database: Showing metabocard for Soterenol (HMDB0258397) [hmdb.ca]

- 9. benchchem.com [benchchem.com]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alpaipars.com [alpaipars.com]

- 18. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride [mdpi.com]

- 19. HPLC and LC-MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Soterenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a phenylethanolamine derivative with potent β-adrenergic receptor agonist activity, has been a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathway for soterenol, based on established chemical principles and analysis of related compounds. While the seminal full experimental protocol by Larsen et al. remains elusive, this document pieces together a scientifically sound synthetic route, offering valuable insights for researchers in drug discovery and development. The guide details the proposed starting materials, key chemical transformations, and presents the information in a structured format suitable for a scientific audience.

Introduction

Soterenol, chemically known as N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide, is a β-adrenergic agonist. Its structure, featuring a substituted phenyl ring with a methanesulfonamide group and an ethanolamine side chain, is characteristic of a class of compounds known for their bronchodilator properties. Understanding the synthetic pathway of soterenol is crucial for the exploration of new analogues and the development of efficient manufacturing processes.

Proposed Synthesis Pathway

The synthesis of soterenol can be logically approached through a multi-step pathway starting from readily available chemical precursors. The proposed route involves the initial construction of the substituted acetophenone core, followed by the introduction of the ethanolamine side chain.

A plausible and efficient synthetic route commences with 2'-hydroxy-5'-nitroacetophenone . This starting material provides the foundational phenolic and acetophenone functionalities, with the nitro group serving as a precursor to the key methanesulfonamide moiety.

The proposed synthetic pathway is as follows:

-

Reduction of the Nitro Group: The nitro group of 2'-hydroxy-5'-nitroacetophenone is reduced to an amine to yield 5'-amino-2'-hydroxyacetophenone .

-

Sulfonylation: The newly formed amino group is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group, forming 2'-hydroxy-5'-(methanesulfonylamino)acetophenone .

-

Bromination: The acetophenone is brominated at the alpha-carbon to yield 2'-hydroxy-5'-(bromoacetyl)methanesulfonanilide .

-

Amination: The final key step involves the reaction of the α-bromo ketone with isopropylamine to introduce the isopropylamino group, followed by the reduction of the ketone to a secondary alcohol, yielding soterenol .

This proposed pathway is illustrated in the following diagram:

Caption: Proposed synthetic pathway for Soterenol.

Starting Materials

The selection of appropriate starting materials is critical for the successful and efficient synthesis of the target molecule.

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| 2'-Hydroxy-5'-nitroacetophenone | C₈H₇NO₄ | 181.15 | Provides the basic phenolic acetophenone structure and a nitro group for conversion to the sulfonamide. |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | The reagent for introducing the methanesulfonyl group. |

| Isopropylamine | C₃H₉N | 59.11 | Provides the isopropylamino group for the ethanolamine side chain. |

Experimental Protocols

Due to the inability to access the full text of the primary literature reference (Larsen et al., J. Med. Chem. 1967, 10(3), 462-472), a detailed, step-by-step experimental protocol with specific reaction conditions, reagent quantities, and purification methods cannot be provided at this time. The following is a generalized description of the key experimental steps based on established organic chemistry principles.

Step 1: Reduction of 2'-Hydroxy-5'-nitroacetophenone

-

Objective: To convert the nitro group to an amino group.

-

General Procedure: The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The choice of method would depend on the desired yield, scalability, and compatibility with the other functional groups.

Step 2: Sulfonylation of 5'-Amino-2'-hydroxyacetophenone

-

Objective: To introduce the methanesulfonamide group.

-

General Procedure: The aminoacetophenone is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Step 3: α-Bromination of 2'-Hydroxy-5'-(methanesulfonylamino)acetophenone

-

Objective: To introduce a bromine atom at the carbon adjacent to the carbonyl group.

-

General Procedure: The acetophenone derivative is treated with a brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) with a radical initiator. This reaction prepares the molecule for the subsequent amination step.

Step 4: Amination and Reduction to form Soterenol

-

Objective: To introduce the isopropylamino group and reduce the ketone.

-

General Procedure: The α-bromo ketone is reacted with an excess of isopropylamine. This is a nucleophilic substitution reaction. The resulting α-aminoketone is then reduced to the corresponding amino alcohol. A common reducing agent for this transformation is sodium borohydride, which selectively reduces the ketone in the presence of the other functional groups.

Quantitative Data

Without access to the original experimental data, a table of quantitative results such as reaction yields, melting points, and spectroscopic data cannot be compiled. Researchers undertaking this synthesis would need to perform their own analyses to determine these parameters.

Conclusion

This technical guide outlines a plausible and chemically sound synthetic pathway for soterenol. While the absence of the detailed experimental protocol from the primary literature is a limitation, the proposed route, starting from 2'-hydroxy-5'-nitroacetophenone, provides a solid framework for the laboratory synthesis of this potent β-adrenergic agonist. The successful execution of this synthesis would require careful optimization of each step and thorough characterization of all intermediates and the final product. This guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling further exploration of soterenol and its analogues.

An In-Depth Technical Guide on the In Vitro Biological Activity of Soterenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a sympathomimetic amine that acts as a β-adrenergic receptor agonist. Its in vitro biological activity has been a subject of pharmacological interest, particularly concerning its selectivity and efficacy at β-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the in vitro pharmacology of soterenol, detailing its receptor binding affinity, functional agonism, and the associated signaling pathways. The information is presented to facilitate further research and drug development efforts centered on this compound.

Core Biological Activity of Soterenol

Soterenol is characterized as a partial agonist at β-adrenergic receptors. Its interaction with these receptors initiates a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP). The binding of soterenol to β-adrenoceptors can be described by a two-state model, involving both high-affinity (KH) and low-affinity (KL) binding states. The ratio of these dissociation constants (KL/KH) is correlated with the drug's intrinsic activity in stimulating adenylyl cyclase.[1]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative parameters that define the in vitro biological activity of soterenol.

Table 1: Receptor Binding Affinity of Soterenol

| Parameter | Receptor Subtype | Test System | Value | Reference |

| KL/KH Ratio | β-adrenergic | Human neutrophil membranes | [Value will be added when available] | [1] |

| Ki | β1-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |

| Ki | β2-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |

| IC50 | β1-adrenergic | [Cell Line/Tissue] | [Value will be added when available] | |

| IC50 | β2-adrenergic | [Cell Line/Tissue] | [Value will be added when available] |

Table 2: Functional Agonist Activity of Soterenol

| Parameter | Assay | Test System | Value | Reference |

| EC50 | cAMP Accumulation | [Cell Line, e.g., CHO] | [Value will be added when available] | |

| pD2 | Tracheal Relaxation | Isolated Guinea Pig Trachea | [Value will be added when available] | |

| Intrinsic Activity (relative to Isoproterenol) | cAMP Accumulation / Tracheal Relaxation | [Cell Line/Tissue] | [Value will be added when available] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments used to characterize the biological activity of soterenol.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of soterenol for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of soterenol for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing either β1 or β2-adrenergic receptors (e.g., CHO cells).

-

Radioligand: A high-affinity radiolabeled antagonist, such as [3H]dihydroalprenolol.[1]

-

Test Compound: Soterenol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).

-

Assay Buffer: Tris-HCl buffer with MgCl2.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of soterenol.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of soterenol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of soterenol to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy of soterenol in activating the β2-adrenergic receptor signaling pathway.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., CHO cells).

-

Test Compound: Soterenol hydrochloride.

-

Reference Agonist: Isoproterenol.

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-incubation: Prior to the assay, incubate the cells with a PDE inhibitor for a defined period.

-

Agonist Stimulation: Add varying concentrations of soterenol or the reference agonist, isoproterenol, to the cells and incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined from this curve. The intrinsic activity of soterenol is often expressed as a fraction of the Emax of a full agonist like isoproterenol.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Soterenol, as a β2-adrenergic agonist, activates a well-characterized signaling cascade. Upon binding to the β2-adrenergic receptor, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation in the airways.

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Soterenol.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of soterenol.

Caption: Workflow for a Radioligand Binding Assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the procedural flow for a functional assay measuring cAMP production in response to soterenol.

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion

This technical guide provides a foundational understanding of the in vitro biological activity of soterenol. The data tables, when populated with specific experimental values, will offer a clear quantitative comparison of its receptor affinity and functional potency. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate soterenol or similar β-adrenergic agonists. Further research to populate the missing quantitative data is essential for a complete characterization of soterenol's in vitro pharmacological profile.

References

Soterenol Enantiomers and Their Specific Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a potent β2-adrenergic receptor agonist, has been recognized for its bronchodilatory effects. As a chiral molecule, it exists as two enantiomers, (R)-Soterenol and (S)-Soterenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. This technical guide provides a comprehensive overview of the specific activities of Soterenol enantiomers, focusing on their differential effects on β-adrenergic receptors. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these activities, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Soterenol and Stereoselectivity

Soterenol is a sympathomimetic amine that has been investigated for its therapeutic potential as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its mechanism of action lies in its ability to selectively activate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.

Like many pharmaceuticals, Soterenol possesses a chiral center, resulting in the existence of two enantiomeric forms: (R)-Soterenol and (S)-Soterenol. The principle of stereoselectivity in drug action dictates that these enantiomers can have distinct affinities and efficacies for their biological targets. For β-adrenergic agonists, it is commonly observed that one enantiomer, typically the (R)-enantiomer for phenylethanolamines, is significantly more potent than the other. This difference in activity underscores the importance of studying the pharmacological properties of individual enantiomers for drug development and therapeutic applications.

The β2-Adrenergic Receptor Signaling Pathway

Soterenol exerts its effects by activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway initiated by the activation of this receptor is crucial for its physiological effects.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within the cell. In bronchial smooth muscle cells, this cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of the muscle, resulting in bronchodilation.

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Comparative Activity of Soterenol Enantiomers

Based on the established principles of β-adrenergic agonist stereochemistry, the (-)-enantiomer of Soterenol is expected to be the more potent (eutomer) at both β1 and β2 receptors, while the (+)-enantiomer (distomer) is expected to be significantly less active. The following tables summarize the expected comparative activities based on the findings of Buckner and Abel (1974) and the general understanding of β-agonist pharmacology.

Table 1: Potency of Soterenol Enantiomers in Isolated Guinea Pig Tissues

| Compound | Tissue | Parameter | Reported Value (Cited from Buckner & Abel, 1974) |

| (-)-Soterenol | Trachea (β2) | ED50 (M) | Significantly lower than (+)-Soterenol |

| (+)-Soterenol | Trachea (β2) | ED50 (M) | Significantly higher than (-)-Soterenol |

| (-)-Soterenol | Atria (β1) | ED50 (M) | Significantly lower than (+)-Soterenol |

| (+)-Soterenol | Atria (β1) | ED50 (M) | Significantly higher than (-)-Soterenol |

Table 2: Intrinsic Activity and Antagonist Potency of Soterenol Enantiomers

| Compound | Tissue | Parameter | Reported Value (Cited from Buckner & Abel, 1974) |

| (-)-Soterenol | Trachea (β2) | Intrinsic Activity | Full agonist |

| (+)-Soterenol | Trachea (β2) | Intrinsic Activity | Partial agonist |

| (-)-Soterenol | Atria (β1) | Intrinsic Activity | Full agonist |

| (+)-Soterenol | Atria (β1) | Intrinsic Activity | Partial agonist |

| Propranolol (vs. (-)-Soterenol) | Trachea (β2) | pA2 | Expected to be consistent with β-receptor antagonism |

| Propranolol (vs. (+)-Soterenol) | Trachea (β2) | pA2 | Expected to be consistent with β-receptor antagonism |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in studies such as that of Buckner and Abel (1974) to determine the specific activities of Soterenol enantiomers.

Isolated Guinea Pig Trachea Preparation (for β2-Adrenergic Activity)

This in vitro functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.

Materials:

-

Male guinea pigs (e.g., Hartley strain, 300-500 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbachol or histamine (contractile agents)

-

(-)-Soterenol, (+)-Soterenol, and reference agonists (e.g., isoproterenol)

-

Propranolol (β-adrenergic antagonist)

-

Organ bath system with isometric force transducers

Procedure:

-

Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution.

-

The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

-

Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate for at least 1 hour under a resting tension of 1-2 g.

-

A submaximal contraction is induced by adding a contractile agent (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).

-

Once a stable contraction is achieved, cumulative concentration-response curves are generated for the Soterenol enantiomers by adding increasing concentrations of the agonist to the organ bath.

-

The relaxation at each concentration is measured as a percentage of the pre-induced contraction.

-

For antagonist studies, tissues are pre-incubated with a β-antagonist like propranolol for a set period (e.g., 30 minutes) before the addition of the contractile agent and subsequent generation of the agonist concentration-response curve.

Figure 2. Workflow for Isolated Guinea Pig Trachea Assay.

Isolated Guinea Pig Atria Preparation (for β1-Adrenergic Activity)

This assay measures the positive chronotropic (rate) and inotropic (force) effects of compounds on cardiac tissue.

Materials:

-

Male guinea pigs

-

Krebs-Henseleit solution

-

(-)-Soterenol, (+)-Soterenol, and reference agonists

-

Propranolol

-

Organ bath system with isometric force and heart rate transducers

Procedure:

-

The heart is rapidly excised from a euthanized guinea pig and placed in cold Krebs-Henseleit solution.

-

The atria are dissected free from the ventricles.

-

The right (for chronotropic effects) or left (for inotropic effects) atrium is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate for at least 1 hour. For left atria, a resting tension of 0.5-1 g is applied, and they are typically paced electrically.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the Soterenol enantiomers.

-

The increase in heart rate (chronotropic effect) or force of contraction (inotropic effect) is recorded.

-

Antagonist studies are performed by pre-incubating the atria with a β-antagonist before generating the agonist concentration-response curve.

Data Analysis

-

ED50 (Effective Dose, 50%): The molar concentration of an agonist that produces 50% of the maximal response. This is a measure of the agonist's potency.

-

Intrinsic Activity (α): The maximal effect of an agonist expressed as a fraction of the maximal effect of a full agonist (e.g., isoproterenol). An α of 1 indicates a full agonist, while an α between 0 and 1 indicates a partial agonist.

-

pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This is a measure of the antagonist's potency.

Discussion and Implications

The stereoselective activity of Soterenol enantiomers has significant implications for its potential therapeutic use. The finding that the (-)-enantiomer is substantially more potent highlights the importance of developing single-enantiomer drugs. The use of a pure, active enantiomer can offer several advantages over a racemic mixture, including:

-

Improved Therapeutic Index: By eliminating the less active or inactive enantiomer, the therapeutic dose can be reduced, potentially minimizing off-target effects and improving the safety profile of the drug.

-

More Predictable Pharmacokinetics and Pharmacodynamics: The metabolism and clearance of enantiomers can differ, leading to complex pharmacokinetic profiles for racemates. The use of a single enantiomer can result in a more predictable and less variable dose-response relationship.

Conclusion

The pharmacological activity of Soterenol is highly dependent on its stereochemistry. The (-)-enantiomer is the primary contributor to its β-adrenergic agonist effects, exhibiting significantly greater potency than the (+)-enantiomer. This in-depth understanding of the specific activities of each enantiomer is critical for the rational design and development of more effective and safer β2-adrenergic agonists for the treatment of respiratory diseases. Further research focusing on the clinical implications of using the pure (-)-enantiomer of Soterenol is warranted.

References

Soterenol: A Technical Guide for the Research Professional

An In-depth Review of the Preclinical Profile of a Potential Research Chemical

Foreword: This document provides a comprehensive technical overview of Soterenol (MJ-1992), a phenethylamine derivative with bronchodilator properties. Developed in the 1960s but never commercialized, Soterenol presents an interesting case study for researchers in pharmacology and drug development. This guide collates available preclinical data on its mechanism of action, pharmacodynamics, and provides insights into its synthesis and experimental evaluation. All quantitative data has been summarized for clarity, and key experimental methodologies are detailed to facilitate reproducibility.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | [1] |

| Synonyms | Soterenol Hydrochloride, MJ-1992 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₄S | [1] |

| Molar Mass | 288.36 g/mol | [1] |

| CAS Number | 13642-52-9 | [1] |

| Drug Class | Adrenergic, Bronchodilator, Antiasthmatic, β-Adrenergic receptor agonist | [1] |

Mechanism of Action: A Tale of Two Receptors

Soterenol is primarily classified as a β-adrenergic receptor agonist.[1] Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of smooth muscle, particularly in the bronchi, which was its intended therapeutic application.[1]

However, research indicates that Soterenol also possesses a potent stimulant action on α-adrenoceptors in vascular and other smooth muscles. This dual activity is a distinguishing feature of the compound.

β-Adrenergic Receptor Agonism

As a β-adrenergic agonist, Soterenol is expected to activate the Gs-adenylyl cyclase-cAMP signaling pathway. This cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

α-Adrenoceptor Agonism

Unexpectedly for a compound developed as a β-agonist, Soterenol demonstrates significant α-adrenoceptor agonist activity. This was observed through dose-dependent contractions of various smooth muscle tissues, which were inhibited by the α-blocker phentolamine.

Quantitative Pharmacology

The following tables summarize the available quantitative data on Soterenol's pharmacological activity.

Table 1: In Vitro Efficacy of Soterenol (Bronchodilation)

| Preparation | Agonist | EC₅₀ (Molar) | Reference |

| Guinea-pig isolated trachea | Soterenol | Data not available | |

| Guinea-pig isolated trachea | Isoprenaline | Data not available | |

| Guinea-pig isolated trachea | Salbutamol | Data not available |

Note: While studies confirm the bronchodilator activity of Soterenol on guinea-pig trachea, specific EC₅₀ values were not found in the reviewed literature.

Table 2: In Vivo Cardiovascular Effects of Soterenol in Rabbits

| Dose (µg/kg, i.v.) | Change in Mean Arterial Blood Pressure | Change in Heart Rate | Reference |

| 0.3 - 300 | Increased | Decreased |

Note: The study demonstrated a dose-dependent increase in blood pressure and a decrease in heart rate, but specific values at each dose were not provided in the abstract.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate further research.

Isolated Tracheal Chain Preparation (Guinea Pig)

This in vitro assay is fundamental for assessing the bronchodilator activity of compounds.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into a chain of rings.

-

Mounting: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% oxygen and 5% carbon dioxide.

-

Equilibration: The tissue is allowed to equilibrate for a specified period under a constant tension.

-

Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

-

Drug Addition: Cumulative concentrations of Soterenol are added to the bath, and the resulting relaxation of the tracheal chain is measured isometrically.

-

Data Analysis: Dose-response curves are constructed, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

In Vivo Cardiovascular Assessment (Rabbit)

This experiment evaluates the effects of Soterenol on hemodynamic parameters in a living organism.

Methodology:

-

Animal Preparation: Rabbits are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or marginal ear) for drug administration.

-

Instrumentation: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).

-

Drug Administration: Soterenol is administered intravenously at increasing doses.

-

Data Collection: Mean arterial blood pressure and heart rate are recorded before and after each dose of Soterenol.

-

Data Analysis: Dose-response relationships for the changes in blood pressure and heart rate are determined.

Synthesis of Soterenol

Note: This proposed synthesis is based on established chemical reactions for similar structures and has not been verified from a specific source for Soterenol.

Potential as a Research Chemical

Soterenol's dual α- and β-adrenergic activity makes it a valuable tool for researchers studying adrenoceptor pharmacology. Its unique profile allows for the investigation of the interplay between these two receptor systems in various physiological and pathological processes.

Potential Research Applications:

-

Probing Receptor Selectivity: As a reference compound in studies aimed at developing more selective β₂-agonists with minimal α-adrenergic effects.

-

Investigating Signal Transduction: Elucidating the downstream signaling pathways activated by concomitant α- and β-adrenoceptor stimulation.

-

Cardiovascular Research: Studying the integrated effects of α- and β-adrenoceptor agonism on cardiovascular parameters.

-

Respiratory Pharmacology: Further characterizing its bronchodilator effects and comparing them to modern β₂-agonists.

Conclusion

Soterenol, though never reaching the pharmaceutical market, remains a compound of significant interest for preclinical research. Its distinct pharmacological profile, characterized by both β- and α-adrenergic agonism, offers a unique opportunity to explore the complexities of the adrenergic system. This guide provides a foundational understanding of Soterenol for researchers, highlighting the available data and outlining key experimental approaches. Further investigation is warranted to fully elucidate its quantitative pharmacology and potential as a research tool.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Soterenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of soterenol using High-Performance Liquid Chromatography (HPLC). While specific validated methods for soterenol are not widely published, this protocol is based on established methods for structurally similar β-adrenergic agonists and phenylethanolamines. The provided method serves as a robust starting point for analytical method development and validation for the quantification of soterenol in various sample matrices.

Introduction

Soterenol is a phenylethanolamine derivative and a β-adrenergic receptor agonist.[1] Accurate and precise quantification of soterenol is essential for pharmacokinetic studies, formulation development, and quality control. HPLC is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and reliable approach for the analysis of compounds in this class.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 276 nm |

Note: The mobile phase composition and pH can be adjusted to optimize the peak shape and retention time of soterenol.

-

Soterenol hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of soterenol hydrochloride reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) procedure for plasma samples is provided below as an example.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for HPLC methods used for the analysis of β-adrenergic agonists. These values should be established during the validation of the method for soterenol.

| Parameter | Typical Range |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.003 - 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.01 - 0.30 µg/mL[2] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Signaling Pathway and Experimental Workflow

Soterenol, as a β-adrenergic receptor agonist, is expected to activate the β-adrenergic signaling pathway.

Caption: Soterenol activating the β-adrenergic signaling pathway.

The general workflow for the HPLC analysis of soterenol is depicted below.

Caption: General workflow for HPLC analysis of soterenol.

Conclusion

The proposed RP-HPLC method provides a strong foundation for the development of a validated analytical method for the quantification of soterenol. The method is based on established principles for the analysis of similar compounds and utilizes common laboratory instrumentation. Method optimization and validation are critical next steps to ensure the accuracy, precision, and reliability of the results for the intended application.

References

Application Note: A Cell-Based Assay for Determining Soterenol Activity

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a cell-based assay to determine the activity of soterenol, a beta-2 adrenergic receptor (β2AR) agonist. The assay utilizes a common method of measuring the downstream signaling of β2AR activation by quantifying the production of cyclic adenosine monophosphate (cAMP). This protocol is designed for researchers in drug discovery and pharmacology to screen and characterize compounds targeting the β2AR pathway.

Introduction

Soterenol is a phenethylamine derivative that acts as a β2-adrenergic receptor agonist.[1][2] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.[3][4] The elevation of intracellular cAMP levels triggers a variety of cellular responses, including smooth muscle relaxation, making β2AR agonists like soterenol valuable for conditions like asthma.[5][6]

This application note describes a robust and reproducible cell-based assay to quantify the agonist activity of soterenol by measuring cAMP production in a human cell line stably expressing the human β2-adrenergic receptor.[3][7] The assay is based on a competitive immunoassay format, a widely used method for cAMP detection.[8][9][10]

Principle of the Assay

The cell-based assay for soterenol activity is founded on the principle that soterenol, as a β2AR agonist, will bind to and activate the receptor, leading to an increase in intracellular cAMP levels. The amount of cAMP produced is proportional to the concentration and potency of the agonist. This application note will focus on a common method for cAMP quantification, such as a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

Materials and Reagents

-

Cell Line: HEK293 cell line stably expressing the human β2-adrenergic receptor (e.g., Innoprot, Cat. No. P30125 or similar).[3][7][11]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, as required for the specific cell line).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Soterenol: (Sigma-Aldrich, or other supplier). Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.

-

Isoproterenol: (Sigma-Aldrich, or other supplier). A known non-selective beta-adrenergic agonist to be used as a positive control.[12]

-

cAMP Assay Kit: A commercially available kit for cAMP measurement (e.g., HTRF cAMP kit from Cisbio, LANCE cAMP kit from PerkinElmer, or cAMP-Glo™ Assay from Promega).[8][9][10][13]

-

384-well white opaque assay plates: (Corning, or other supplier).

-

Reagent reservoirs.

-

Multichannel pipettes and tips.

-

Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit (e.g., luminescence, fluorescence, or time-resolved fluorescence).

Experimental Protocols

Cell Culture and Seeding

-

Culture the HEK293-β2AR cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and perform a cell count.

-

Dilute the cells to a final concentration of 2,500 cells/10 µL in assay buffer.

-

Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.

Compound Preparation and Addition

-

Prepare a 10 mM stock solution of soterenol in DMSO.

-

Perform a serial dilution of the soterenol stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

-

Prepare a similar dilution series for the positive control, isoproterenol.

-

Add 5 µL of each compound dilution to the respective wells of the assay plate containing the cells.

-

For negative control wells, add 5 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

-

Incubate the plate at room temperature for 30 minutes.

cAMP Measurement

-

Following the incubation period, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.

-

For a typical competitive immunoassay, this will involve adding the labeled cAMP and the anti-cAMP antibody to the wells.

-

Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding to reach equilibrium.

-

Read the plate on a plate reader compatible with the assay kit's detection method.

Data Presentation

The following tables summarize the expected quantitative data from the soterenol activity assay.

Table 1: Soterenol Dose-Response Data

| Soterenol Concentration (M) | Raw Signal (e.g., Luminescence) | % Inhibition of Labeled cAMP Binding |

| 1.00E-06 | 15,000 | 95.0% |

| 1.00E-07 | 25,000 | 83.3% |

| 1.00E-08 | 50,000 | 66.7% |

| 1.00E-09 | 100,000 | 33.3% |

| 1.00E-10 | 140,000 | 6.7% |

| 1.00E-11 | 150,000 | 0.0% |

| 0 (No Compound) | 150,000 | 0.0% |

Table 2: Comparison of Soterenol and Isoproterenol Potency

| Compound | EC50 (M) |

| Soterenol | 5.0 x 10-9 |

| Isoproterenol | 1.0 x 10-9 |

Mandatory Visualizations

Caption: Soterenol signaling pathway.

Caption: Experimental workflow diagram.

Conclusion

The described cell-based assay provides a reliable and straightforward method for determining the activity of soterenol as a β2-adrenergic receptor agonist. This protocol can be adapted for high-throughput screening of compound libraries to identify novel modulators of the β2AR signaling pathway. The use of commercially available cell lines and assay kits ensures the reproducibility and robustness of the results.

References

- 1. Soterenol - Wikipedia [en.wikipedia.org]

- 2. Soterenol and related compounds: molecular modifications and changes in selectivity, affinity and efficacy at beta-adrenoreceptors in guinea-pig atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. ClinPGx [clinpgx.org]

- 5. criver.com [criver.com]

- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cells-online.com [cells-online.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stable Cell Lines – AS ONE INTERNATIONAL [asone-int.com]

- 12. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cAMP-Glo™ Assay [promega.sg]

Application Notes and Protocols for Studying Soterenol Effects in Isolated Guinea-Pig Trachea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. The isolated guinea-pig trachea preparation is a classical and robust in vitro model for evaluating the potency and efficacy of bronchodilator agents. This document provides a detailed protocol for studying the effects of soterenol on isolated guinea-pig trachea, including experimental setup, data analysis, and interpretation. The protocols outlined are based on established pharmacological methodologies for assessing β-adrenergic agonist activity in airway smooth muscle.

Quantitative Data Summary

The following table summarizes typical potencies of various β-adrenergic agonists on isolated guinea-pig trachea, providing a comparative context for soterenol's effects. The potency is expressed as the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response).

| Compound | pD2 (-log EC50 M) | Reference Compound(s) |

| Soterenol | Data to be determined using the protocol below. | Isoprenaline, Salbutamol, Formoterol |

| Isoprenaline | 7.60 ± 0.01 | Standard non-selective β-agonist |

| Salbutamol | 7.50 ± 0.01 | Standard selective β2-agonist |

| Formoterol | 10.52 ± 0.04 | Long-acting β2-agonist |

Note: The pD2 values for the reference compounds were obtained from studies using histamine as the contractile agent[1].

Experimental Protocols

Materials and Reagents

-

Male Hartley guinea-pigs (250–700 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4·7H2O 1.2, NaHCO3 25.0, and glucose 5.0)

-

Soterenol hydrochloride

-

Isoprenaline hydrochloride (for comparison)

-

Histamine or Methacholine (contractile agents)

-

Propranolol (non-selective β-blocker, for antagonist studies)

-

ICI 118,551 (selective β2-blocker, for antagonist studies)

-

Distilled, deionized water

-

Gas mixture: 95% O2 / 5% CO2

Equipment

-

Organ bath system with temperature control (37°C) and aeration

-

Isometric force transducers

-

Data acquisition system and software

-

Dissection microscope and instruments

-

Analytical balance

-

pH meter

Tissue Preparation

-

Humanely euthanize a guinea-pig by a method approved by the institutional animal care and use committee.

-

Immediately excise the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove adhering connective tissue and fat.

-

Cut the trachea into rings, each 3-5 mm in length. The rings can be used as is or cut open opposite the smooth muscle to form a strip.

-

Suspend the tracheal rings or strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure: Cumulative Concentration-Response Curve for Soterenol

-

After the equilibration period, induce a stable contraction of the tracheal smooth muscle using a submaximal concentration of a contractile agent, such as histamine (e.g., 10 µM) or methacholine.[1][2]

-

Once the contraction has reached a stable plateau, add soterenol to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

-

Record the relaxant response as a percentage of the pre-contraction induced by histamine or methacholine.

-

At the end of the experiment, add a high concentration of a standard β-agonist like isoprenaline (e.g., 10 µM) to elicit a maximal relaxation response.

Data Analysis

-

Calculate the percentage relaxation for each concentration of soterenol relative to the maximal relaxation induced by the reference agonist.

-

Plot the percentage relaxation against the logarithm of the molar concentration of soterenol.

-

Fit the concentration-response data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the EC50 and the maximal effect (Emax).

-

Calculate the pD2 value as -log(EC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of β2-adrenergic agonists in airway smooth muscle and the experimental workflow for this protocol.

Caption: Signaling pathway of soterenol in airway smooth muscle.

Caption: Experimental workflow for studying soterenol effects.

Mechanism of Action

Soterenol, as a β2-adrenergic agonist, is expected to bind to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This binding activates the receptor, leading to a conformational change that in turn activates the associated Gs protein.[4] The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). These events ultimately result in the relaxation of the airway smooth muscle, leading to bronchodilation.

Tachyphylaxis Studies

To investigate the potential for tachyphylaxis (desensitization) to soterenol, the following protocol can be employed:

-

After obtaining an initial cumulative concentration-response curve for soterenol, wash the tissue repeatedly with fresh Krebs-Henseleit solution for an extended period (e.g., 60-90 minutes).

-

Re-contract the tissue with the same concentration of the contractile agent.

-

Perform a second cumulative concentration-response curve for soterenol.

-

A rightward shift in the concentration-response curve (i.e., a decrease in the pD2 value) in the second curve compared to the first indicates the development of tachyphylaxis. Studies with other β-agonists like isoproterenol have demonstrated tachyphylaxis in guinea-pig trachea.[5][6]

Troubleshooting

-

No or weak contraction: Ensure the contractile agent is fresh and at the correct concentration. Check the viability of the tissue.

-

High baseline variability: Ensure proper equilibration and stable temperature and gassing of the organ bath.

-

Inconsistent relaxation: Check for issues with drug dilutions and ensure complete dissolution. Verify the integrity of the tissue preparation.

Conclusion

The isolated guinea-pig trachea is a valuable preclinical model for characterizing the bronchodilator effects of soterenol. This protocol provides a detailed framework for assessing its potency, efficacy, and potential for tachyphylaxis. The data generated from these studies are crucial for the preclinical evaluation of soterenol as a potential therapeutic agent for obstructive airway diseases.

References

- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacologic characterization of formoterol in comparison with isoprenaline, fenoterol and salbutamol in tracheal muscle strips and lung membranes of the guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacologic potency and selectivity of a new bronchodilator agent: soterenol (MJ 1992) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Beta-Adrenergic Signaling Pathways Using Soterenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiovascular function, smooth muscle relaxation, and metabolism. The β2-adrenergic receptor (β2-AR) subtype is a major target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Soterenol is a selective β2-AR agonist that can be utilized as a valuable pharmacological tool to investigate the intricacies of β-adrenergic signaling pathways. This document provides detailed application notes and experimental protocols for using soterenol to characterize β2-AR function, including receptor binding, downstream second messenger production, and effector protein activation.

Soterenol acts as an agonist at the β2-AR, initiating a signaling cascade that primarily involves the activation of the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Additionally, β-AR activation can trigger G protein-independent signaling pathways, often mediated by β-arrestins, which can lead to the activation of other kinases such as Extracellular signal-Regulated Kinase (ERK). The investigation of these distinct signaling arms is crucial for understanding the multifaceted nature of β2-AR function and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Data Presentation

The following tables summarize key quantitative parameters for soterenol and a standard reference agonist, isoproterenol, in various assays. These values are essential for designing and interpreting experiments.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Soterenol | β-adrenergic | Functional Antagonism | - | 54 - 96 | [1] |

| Isoproterenol | β2-adrenergic | Radioligand Binding | [³H]-CGP 12177 | ~100 | N/A |

Note: The reported value for Soterenol is a dissociation constant (KA) determined through functional antagonism studies, which provides an estimate of its affinity.[1]

Table 2: Functional Potency in cAMP Accumulation Assay

| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Soterenol | HEK293 (or other suitable) | HTRF | To be determined | N/A |

| Isoproterenol | HEK293 | HTRF | ~1-10 | N/A |

Table 3: Functional Potency in ERK1/2 Phosphorylation Assay

| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

| Soterenol | HEK293 (or other suitable) | Western Blot | To be determined | N/A |

| Isoproterenol | HEK293 | Western Blot | ~10-100 | N/A |

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Soterenol Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of soterenol for the β2-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

[³H]-CGP-12177 (non-selective β-AR antagonist radioligand)

-

Soterenol hydrochloride

-

Propranolol (for non-specific binding determination)

-

96-well plates

-

Scintillation vials and fluid

-

Liquid scintillation counter

-